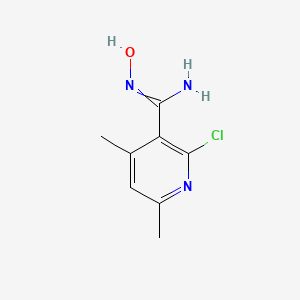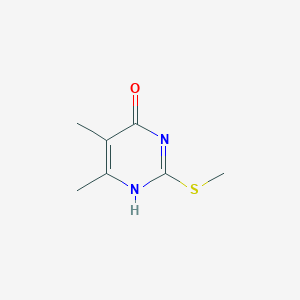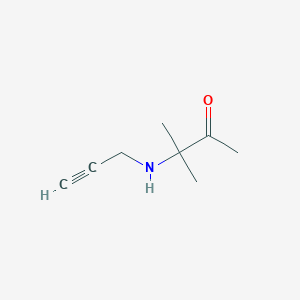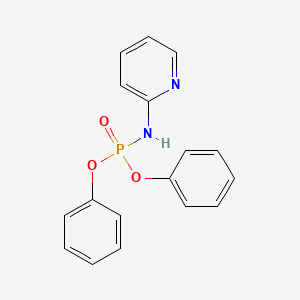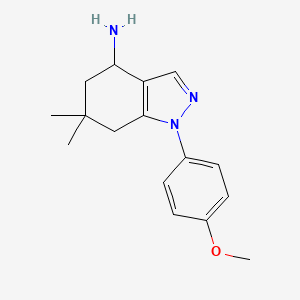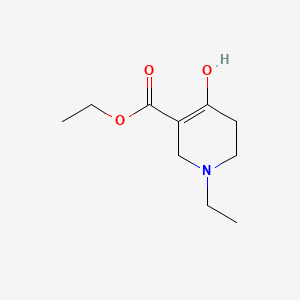
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester
Overview
Description
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its pyridine ring structure, which is a six-membered ring containing one nitrogen atom. The ethyl ester group and the hydroxyl group attached to the tetrahydropyridine ring contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 3-Pyridinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and optimized reaction conditions can be employed to enhance yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-Pyridinecarboxylic acid derivatives with ketone or carboxylic acid groups.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Scientific Research Applications
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propyl 1,2,5,6-tetrahydropyridine-3-carboxylate
- Nicotinic acid (3-Pyridinecarboxylic acid)
- Arecaidine ethyl ester
Uniqueness
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester and hydroxyl groups differentiate it from other pyridinecarboxylic acid derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 1-ethyl-4-hydroxy-3,6-dihydro-2H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-11-6-5-9(12)8(7-11)10(13)14-4-2/h12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYJBNOUDWBYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=C(C1)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191107 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37673-69-1 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037673691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




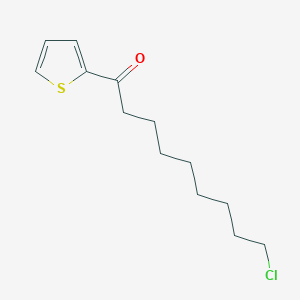
![1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]BUTANE](/img/structure/B7784595.png)
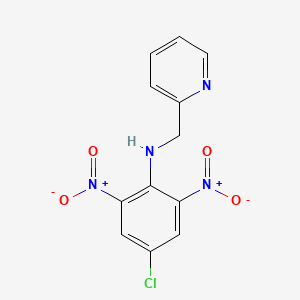

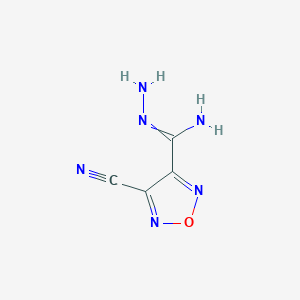
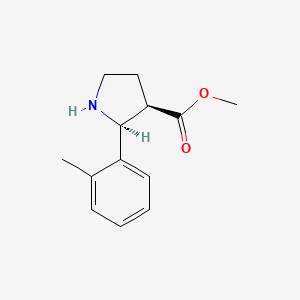
![2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B7784617.png)
